2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Description
2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.
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Scientific Research Applications
PET Radiotracers Development
The synthesis and evaluation of hybrid structures combining high-affinity σ2 receptor ligands have shown promise in the development of PET radiotracers for tumor diagnosis. Such compounds exhibit excellent selectivity and the potential for intramolecular hydrogen bonding in active conformations at σ sites, although interactions with P-gp may limit their use in σ2 receptor PET agents for tumors overexpressing P-gp (Abate et al., 2011).
Anticancer Agents
Research on tetrahydroisoquinoline derivatives has identified compounds with potent topoisomerase I-targeting activity and cytotoxicity, suggesting their potential as novel anticancer agents. The structural modifications at certain positions of these compounds have shown to significantly influence their activity, highlighting the importance of specific substituents and structural features (Ruchelman et al., 2004).
Ligands for Sigma Receptors
The exploration of tetrahydroisoquinolinyl benzamides as ligands for σ receptors has led to the identification of compounds with high affinity and selectivity for σ2 receptors. These studies contribute to the understanding of the structure-activity relationships and the potential therapeutic applications of such compounds in neurological disorders and cancer (Xu et al., 2007).
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-28-14-8-9-19-17-20(12-13-21(19)28)22(29-15-5-4-6-16-29)18-27-26(30)25-23(31-2)10-7-11-24(25)32-3/h7,10-13,17,22H,4-6,8-9,14-16,18H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSJZBALBWQGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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